2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile

Catalog No.
S12983225
CAS No.
M.F
C17H12FN3O
M. Wt
293.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methyl...

Product Name

2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile

IUPAC Name

2-amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

InChI

InChI=1S/C17H12FN3O/c1-10-15(14-3-2-8-22-14)13(9-19)17(20)21-16(10)11-4-6-12(18)7-5-11/h2-8H,1H3,(H2,20,21)

InChI Key

FREFVUBIPNVQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=C(C=C2)F)N)C#N)C3=CC=CO3

2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. It features a pyridine ring with various substituents, including an amino group, a fluorophenyl group, and a furan moiety. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Typical of nitriles and amines. For instance:

  • Nucleophilic Substitution: The nitrile group can be converted to an amine through reductive amination, allowing for the formation of secondary or tertiary amines.
  • Cyclization Reactions: The presence of the furan ring can facilitate cyclization reactions under acidic or basic conditions, potentially leading to the formation of new heterocyclic compounds.
  • Electrophilic Aromatic Substitution: The fluorophenyl group may undergo electrophilic substitution reactions, which can modify the aromatic system and introduce additional functional groups.

Compounds similar to 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile have been studied for their biological activities, including:

  • Antimicrobial Properties: Many nicotinonitriles exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects: Certain compounds in this class have been investigated for their ability to modulate inflammatory pathways.

The synthesis of 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile can be achieved through several methods:

  • Multicomponent Reactions: Utilizing starting materials such as 4-fluorobenzaldehyde, malononitrile, and furan derivatives in a one-pot reaction often yields good results with high efficiency.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave radiation to heat the reaction mixture.
  • Conventional Heating: Traditional reflux methods can also be employed, although they may require longer reaction times compared to microwave techniques.

The unique structure of 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile suggests various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.
  • Chemical Research: This compound can be used as a building block in organic synthesis for creating more complex molecular architectures.

Interaction studies involving 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile are essential to understand its mechanism of action. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In Vitro Assays: Conducting tests on cultured cells to assess the compound's efficacy against various diseases.

Several compounds share structural similarities with 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile. Here are a few notable examples:

Compound NameStructureKey Features
2-Amino-3-cyanopyridineStructureContains a cyano group; known for its antimicrobial properties.
6-Methyl-nicotinonitrileStructureLacks the fluorophenyl group; studied for anti-inflammatory effects.
5-Methylnicotinic acidStructureA carboxylic acid derivative; exhibits neuroprotective properties.

Uniqueness

The presence of both a fluorinated aromatic ring and a furan moiety distinguishes 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile from other nicotinonitriles, potentially enhancing its biological activity and making it a valuable candidate for further research.

This comprehensive overview highlights the significance of 2-Amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5-methylnicotinonitrile in chemical research and its potential applications in pharmaceuticals. Further studies are warranted to explore its full capabilities and therapeutic potential.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

293.09644018 g/mol

Monoisotopic Mass

293.09644018 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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